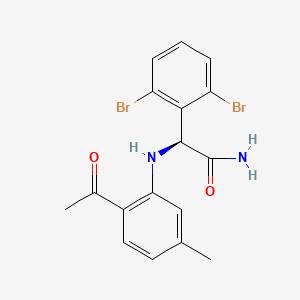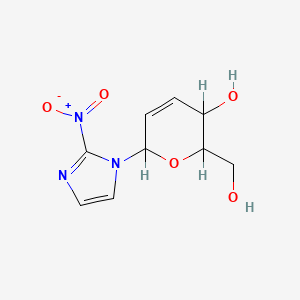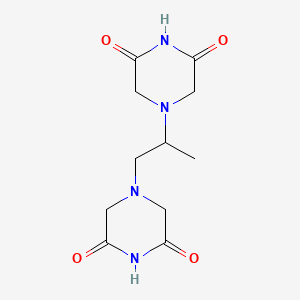
Razoxane
Übersicht
Beschreibung
Razoxane, also known as (±)-1,2-Bis(3,5-dioxopiperazinyl)propane, is clinically active against angiogenesis and metastasis . It inhibits topoisomerase II without inducing DNA strand breaks . It has been used in the treatment of various malignant tumors, including leukemias, lymphomas, and solid tumors .
Molecular Structure Analysis
Razoxane has the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . Its IUPAC name is 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione .Chemical Reactions Analysis
Razoxane specifically inhibits topoisomerase II without inducing DNA strand breaks . It is an antimitotic agent with immunosuppressive properties . It has been shown to inhibit blood-borne and lymphatic metastases in different experimental models .Physical And Chemical Properties Analysis
Razoxane is a white or nearly white or light beige crystalline or crystalline powder, odorless, slightly bitter taste . It is soluble in hot water, but hardly soluble in water or ethanol . Its melting point is between 233-234 ℃ .Wissenschaftliche Forschungsanwendungen
- Field : Oncology
- Application : Razoxane has been used as an antineoplastic agent, showing cytotoxic and cytostatic activity in leukemias, lymphomas, and solid tumors .
- Method : Razoxane blocks the cell cycle in the G2/M phase, which is the most sensitive phase to ionizing irradiation. This makes it a strong radiosensitizing agent .
- Results : The drug has shown efficacy in slowing down the growth rate of various tumors and has been used in combination with radiotherapy against liver metastases from colorectal, inoperable nonmetastatic rectal, bladder, vulval and lung carcinomas .
- Field : Cardiology
- Application : Dexrazoxane, the dextro enantiomer of Razoxane, is highly effective in reducing anthracycline-induced cardiotoxicity .
- Method : Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II .
- Results : Experimental evidence supports the conclusion that dexrazoxane reduces doxorubicin cardiotoxicity by binding free or loosely bound iron, thus preventing site-specific oxidative stress on cardiac tissue .
Cancer Treatment
Cardioprotection
- Field : Immunology
- Application : Razoxane has immunosuppressive properties .
- Method : The exact mechanism is not well understood, but it’s believed that Razoxane may interfere with the proliferation of immune cells .
- Results : This property of Razoxane could potentially be used in the management of autoimmune diseases, although more research is needed .
- Field : Oncology and Cardiology
- Application : Dexrazoxane has been used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines .
- Method : Dexrazoxane appears to inhibit the formation of a toxic iron-anthracycline complex .
- Results : The US FDA has designated dexrazoxane as an orphan drug for the prevention of cardiomyopathy for children and adults treated with anthracyclines .
Immunosuppression
Prevention of Anthracycline-Induced Cardiotoxicity
- Field : Cell Biology
- Application : Razoxane has antimitotic properties .
- Method : Razoxane blocks cell division at the G2/M phase, which is the most sensitive phase to ionizing irradiation .
- Results : This property of Razoxane could potentially be used in the management of diseases that involve uncontrolled cell division, such as cancer .
- Field : Oncology
- Application : Dexrazoxane has been used to prevent secondary malignancies in patients treated with anthracyclines .
- Method : Dexrazoxane appears to inhibit the formation of a toxic iron-anthracycline complex .
- Results : The US FDA has designated dexrazoxane as an orphan drug for the prevention of secondary malignancies for children and adults treated with anthracyclines .
Antimitotic Agent
Prevention of Secondary Malignancies
Eigenschaften
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020733 | |
| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Razoxane | |
CAS RN |
21416-67-1, 21416-87-5 | |
| Record name | Razoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Razoxane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Razoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAZOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



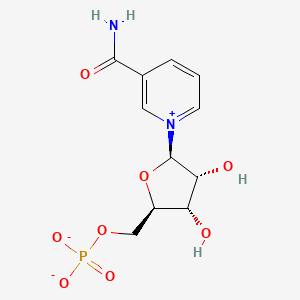
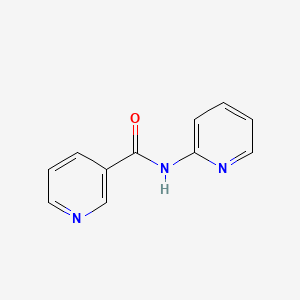
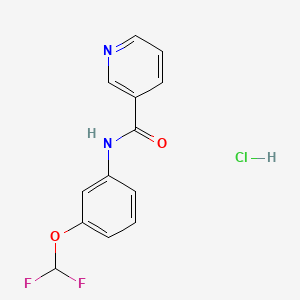
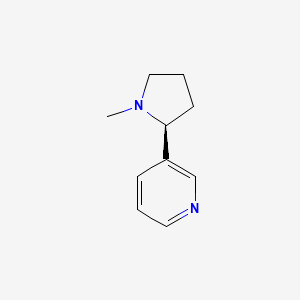
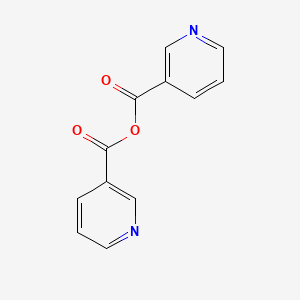

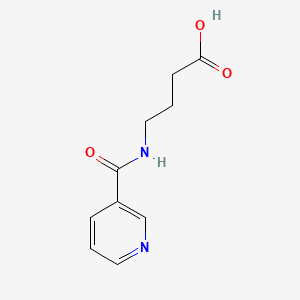
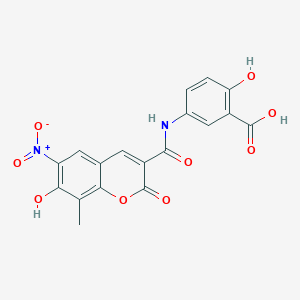
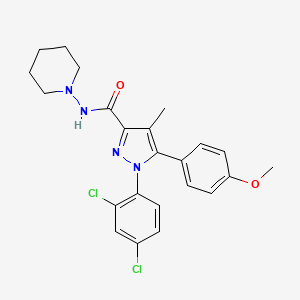
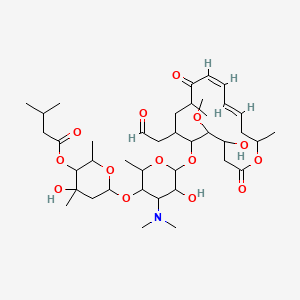
![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
